2-(3-(2-羟乙氧基)环丁基)异吲哚啉-1,3-二酮

描述

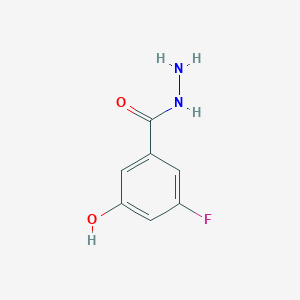

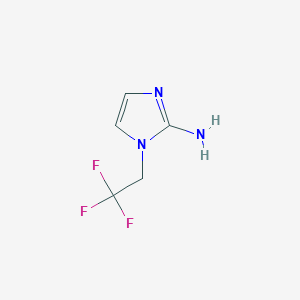

“2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” is a synthetic compound. Isoindolines, which this compound is a derivative of, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .

Synthesis Analysis

Isoindolines and their derivatives can be synthesized using various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions . This technique was used to synthesize seven molecules, including three isoindolines and four dioxoisoindolines .Molecular Structure Analysis

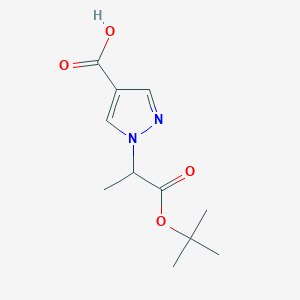

The molecular structure of “2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” is C14H15NO4. Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO– .Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives are diverse. They have been synthesized under solventless conditions and evaluated with the human D2 receptor . The reactions were monitored by TLC .科学研究应用

多巴胺受体调节

异吲哚啉和异吲哚啉-1,3-二酮衍生物已被发现可以调节多巴胺受体D3 。这表明它有可能用作抗精神病药物。 它们与该受体变构结合位点的主要氨基酸残基相互作用 。

帕金森病治疗

一种异吲哚啉衍生物YaI-01,在帕金森病小鼠模型中进行了体内评估 。 研究发现它可以逆转由1-甲基-4-苯基-1,2,3,6-四氢吡啶诱导的帕金森病 。

抑制β-淀粉样蛋白聚集

异吲哚啉-1,3-二酮衍生物在阿尔茨海默病的治疗中表现出潜力 。 它们抑制β-淀粉样蛋白聚集,这是阿尔茨海默病进展的关键因素 。

抗癌药物

异吲哚啉-1,3-二酮衍生物已合成并使用K562和Raji细胞系进行抗血癌研究 。 它们对癌细胞的活力表现出抑制作用 。

诱导癌细胞凋亡和坏死

具体而言,化合物2-(4-(2-溴乙酰基)苯基)异吲哚啉-1,3-二酮对癌细胞的活力表现出最大的抑制作用 。 研究发现它可以诱导Raji细胞凋亡和坏死 。

合成新药

取代的异吲哚啉是许多合成化合物、天然产物和生物活性小分子中重要的杂环 。 它们已被证明是合成具有不同应用的新药的重要中间体 。

未来方向

The future directions for the research on “2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” and similar compounds involve further exploration of their potential applications in medicinal chemistry. They could potentially be used as antipsychotic agents and in the treatment of Alzheimer’s disease . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .

作用机制

Target of Action

The primary target of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .

Mode of Action

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls .

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 affects the dopaminergic signaling pathway . This pathway is involved in several neurological processes, including reward, addiction, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good affinities and some pharmacokinetic parameters .

Result of Action

生化分析

Biochemical Properties

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules. Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions often involves binding to specific amino acid residues at the allosteric binding sites of the target proteins.

Cellular Effects

The effects of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoindoline-1,3-dione derivatives have been evaluated for their antiseizure activity in mice, demonstrating significant effects on neuronal cells . These compounds have also been shown to interact with the human dopamine receptor D2, affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders .

Molecular Mechanism

At the molecular level, 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D2, modulating its activity and influencing neurotransmission . Additionally, these compounds have been found to inhibit β-amyloid protein aggregation, which is crucial in the context of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione in laboratory settings have been studied extensively. This compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, isoindoline-1,3-dione derivatives have been evaluated for their stability and pharmacokinetic parameters, revealing insights into their potential therapeutic applications . Long-term studies have shown that these compounds can maintain their activity over extended periods, making them suitable for chronic treatments.

Dosage Effects in Animal Models

The effects of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione vary with different dosages in animal models. Studies have shown that isoindoline-1,3-dione derivatives exhibit dose-dependent effects on seizure activity in mice . At lower doses, these compounds provide significant protection against seizures, while higher doses may lead to adverse effects. Understanding the dosage thresholds and potential toxicities is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, isoindoline-1,3-dione derivatives have been shown to modulate the activity of enzymes involved in neurotransmitter synthesis and degradation . These interactions can have significant implications for the treatment of neurological disorders.

Transport and Distribution

The transport and distribution of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione within cells and tissues are critical for its activity. This compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that isoindoline-1,3-dione derivatives can cross the blood-brain barrier, making them suitable for treating central nervous system disorders . Understanding the transport mechanisms is essential for optimizing the therapeutic potential of these compounds.

Subcellular Localization

The subcellular localization of 2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, isoindoline-1,3-dione derivatives have been found to localize in the mitochondria, where they can influence cellular energy metabolism and apoptosis . Understanding the subcellular distribution is essential for elucidating the mechanisms of action of these compounds.

属性

IUPAC Name |

2-[3-(2-hydroxyethoxy)cyclobutyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-5-6-19-10-7-9(8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCLDIVBOPURBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCCO)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1450092.png)

![Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1450094.png)

![4-amino-7,7-dimethyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450101.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)